Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9F3N4O2 and a molecular weight of 250.17 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 2-hydrazino-4-(trifluoromethyl)pyrimidine with ethyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory effects . The compound’s neuroprotective activity is attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate include:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: A precursor in the synthesis of the target compound.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
FDA-approved trifluoromethyl group-containing drugs: These compounds exhibit various pharmacological activities and are used in different therapeutic areas.
Uniqueness
This compound is unique due to its combination of a hydrazino group and a trifluoromethyl group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O2/c1-2-17-6(16)4-3-13-7(15-12)14-5(4)8(9,10)11/h3H,2,12H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBTFTUFBNVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381656 | |
Record name | ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188936-10-9 | |
Record name | Ethyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188936-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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